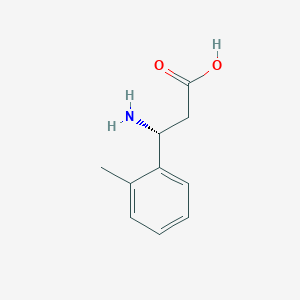

(R)-3-Amino-3-(o-tolyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-amino-3-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORGZFRGYDIRJA-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375887 | |

| Record name | (3R)-3-Amino-3-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752198-38-2 | |

| Record name | (3R)-3-Amino-3-(2-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Asymmetric Synthesis of (R)-3-Amino-3-(o-tolyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the asymmetric synthesis of (R)-3-Amino-3-(o-tolyl)propanoic acid, a chiral β-amino acid of interest in pharmaceutical development. The document outlines two primary, robust strategies for achieving high enantiopurity of the target molecule: chiral rhodium-catalyzed asymmetric hydrogenation and enzymatic kinetic resolution . Detailed experimental protocols, based on established and analogous chemical transformations, are provided to serve as a practical resource for laboratory synthesis.

Introduction

β-amino acids are crucial building blocks in the synthesis of pharmaceuticals and other biologically active compounds. Their incorporation into peptides can induce stable secondary structures, and they often serve as key chiral synthons. This compound, with its specific stereochemistry and aromatic substitution, presents a valuable scaffold for drug discovery. The stereoselective synthesis of this compound is paramount to understanding its biological activity and for the development of enantiomerically pure active pharmaceutical ingredients (APIs). This guide details two effective pathways for its preparation.

Strategy 1: Rhodium-Catalyzed Asymmetric Hydrogenation

This approach is one of the most efficient methods for establishing the chiral center in β-amino acids. The core of this strategy involves the hydrogenation of a prochiral enamine or a related unsaturated precursor using a chiral rhodium catalyst. The catalyst, typically a complex of rhodium with a chiral phosphine ligand, creates a chiral environment that directs the addition of hydrogen to one face of the double bond, leading to the desired enantiomer in high enantiomeric excess (ee).

Logical Workflow

Caption: Rhodium-Catalyzed Asymmetric Hydrogenation Workflow.

Experimental Protocol

Step 1: Synthesis of (Z)-2-Acetamido-3-(o-tolyl)acrylic acid (Precursor)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine o-methylbenzaldehyde (10.0 g, 83.2 mmol), N-acetylglycine (11.6 g, 99.8 mmol), and anhydrous sodium acetate (6.8 g, 83.2 mmol) in acetic anhydride (50 mL).

-

Reaction Execution: Heat the mixture to 100 °C with stirring for 2 hours. The solution will turn a deep orange/red color.

-

Work-up and Isolation: Cool the reaction mixture to room temperature, then slowly add 100 mL of water with stirring. Continue stirring for 1 hour to precipitate the azlactone intermediate. Filter the yellow solid, wash with cold water, and then hydrolyze the azlactone by refluxing in a mixture of acetone (100 mL) and water (50 mL) for 4 hours.

-

Purification: Cool the solution, and collect the precipitated product by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum to yield (Z)-2-acetamido-3-(o-tolyl)acrylic acid.

Step 2: Asymmetric Hydrogenation

-

Catalyst Preparation: In a glovebox, charge a pressure-rated reaction vessel with the precursor, (Z)-2-acetamido-3-(o-tolyl)acrylic acid (5.0 g, 22.8 mmol), and a chiral rhodium catalyst such as [Rh(COD)(R,R-DuPhos)]BF4 (0.1 mol%).

-

Reaction Execution: Add a degassed solvent, such as methanol (50 mL). Seal the vessel, remove it from the glovebox, and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 5 bar). Stir the reaction at room temperature for 12-24 hours.

-

Work-up and Isolation: Carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The resulting crude product is N-acetyl-(R)-3-amino-3-(o-tolyl)propanoic acid.

Step 3: Deprotection

-

Reaction Setup: Dissolve the crude N-acetyl product from the previous step in 6M hydrochloric acid (50 mL).

-

Reaction Execution: Heat the mixture to reflux (approximately 110 °C) for 6 hours to effect hydrolysis of the acetyl group.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Wash with dichloromethane to remove any organic impurities. Adjust the pH of the aqueous layer to isoelectric point (approx. pH 7) with a suitable base (e.g., 6M NaOH or ammonium hydroxide) to precipitate the free amino acid.

-

Purification: Cool the mixture in an ice bath for 1 hour, then collect the white solid by vacuum filtration. Wash with cold water and then a small amount of cold ethanol. Dry the product under vacuum to yield this compound.

Data Presentation

| Step | Reactant | Product | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| Precursor Synthesis | o-Methylbenzaldehyde | (Z)-2-Acetamido-3-(o-tolyl)acrylic acid | - | ~75-85 | N/A |

| Asymmetric Hydrogenation | (Z)-2-Acetamido-3-(o-tolyl)acrylic acid | N-Acetyl-(R)-3-amino-3-(o-tolyl)propanoic acid | [Rh(COD)(R,R-DuPhos)]BF4 | >95 | >98 |

| Deprotection | N-Acetyl-(R)-3-amino-3-(o-tolyl)propanoic acid | This compound | - | ~90-95 | >98 |

Note: Yields and ee values are typical for this class of reaction and may vary based on specific conditions and ligand choice.

Strategy 2: Enzymatic Kinetic Resolution

Logical Workflow

Caption: Enzymatic Kinetic Resolution Workflow.

Experimental Protocol

Step 1: Synthesis of Racemic 3-Amino-3-(o-tolyl)propanoic Acid

-

Reaction Setup: In a round-bottom flask, dissolve o-methylbenzaldehyde (10.0 g, 83.2 mmol) and malonic acid (9.5 g, 91.5 mmol) in ethanol (100 mL).

-

Reaction Execution: Add ammonium acetate (12.8 g, 166.4 mmol) and heat the mixture to reflux for 8 hours. A precipitate will form as the reaction progresses.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and then in an ice bath for 1 hour. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield racemic 3-amino-3-(o-tolyl)propanoic acid.

Step 2: Esterification

-

Reaction Setup: Suspend the racemic amino acid (10.0 g, 55.8 mmol) in methanol (100 mL) and cool to 0 °C in an ice bath.

-

Reaction Execution: Add thionyl chloride (8.0 mL, 111.6 mmol) dropwise to the stirred suspension over 30 minutes. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12 hours.

-

Work-up and Isolation: Remove the solvent under reduced pressure. Add diethyl ether to the residue to precipitate the hydrochloride salt of the ester. Collect the solid by filtration, wash with diethyl ether, and dry. For the next step, neutralize the salt with a saturated sodium bicarbonate solution and extract the free ester into ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the racemic methyl ester.

Step 3: Enzymatic Kinetic Resolution

-

Reaction Setup: Dissolve the racemic methyl 3-amino-3-(o-tolyl)propanoate (5.0 g, 26.1 mmol) in a suitable organic solvent like toluene (100 mL). Add an acyl donor, such as ethyl acetate (which can also serve as the solvent).

-

Reaction Execution: Add an immobilized lipase, for example, Candida antarctica lipase B (CALB), to the solution. Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC or GC. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted ester and the acylated product.

-

Work-up and Separation: Once ~50% conversion is reached, filter off the enzyme. Concentrate the filtrate. The resulting mixture contains the unreacted (R)-ester and the N-acylated (S)-ester. These can be separated by column chromatography on silica gel.

Step 4: Hydrolysis

-

Reaction Setup: Dissolve the purified (R)-methyl 3-amino-3-(o-tolyl)propanoate in 6M hydrochloric acid (30 mL).

-

Reaction Execution: Heat the mixture to reflux for 4-6 hours.

-

Work-up and Isolation: Follow the same work-up and isolation procedure as described in Strategy 1, Step 3, to obtain the final product, this compound.

Data Presentation

| Step | Reactant | Product | Enzyme/Reagent | Conversion (%) | Enantiomeric Excess (ee, %) |

| Racemic Synthesis | o-Methylbenzaldehyde | Racemic 3-Amino-3-(o-tolyl)propanoic acid | - | ~60-70 | N/A |

| Esterification | Racemic Amino Acid | Racemic Methyl Ester | SOCl2 | >95 | N/A |

| Enzymatic Resolution | Racemic Methyl Ester | (R)-Methyl Ester & (S)-N-Acetyl Methyl Ester | CALB | ~50 | >99 (for both enantiomers) |

| Hydrolysis | (R)-Methyl 3-Amino-3-(o-tolyl)propanoate | This compound | 6M HCl | ~90-95 | >99 |

Note: Conversion and ee values are highly dependent on the specific enzyme, solvent, acyl donor, and reaction time.

Conclusion

Both rhodium-catalyzed asymmetric hydrogenation and enzymatic kinetic resolution represent viable and effective strategies for the synthesis of this compound. The choice of method will depend on factors such as the availability of chiral catalysts and enzymes, scalability requirements, and cost considerations. Asymmetric hydrogenation offers a more direct route to the chiral product, while enzymatic resolution provides a robust method for separating enantiomers from an easily accessible racemic precursor. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this valuable chiral building block.

Physical and chemical properties of (R)-3-Amino-3-(o-tolyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-3-(o-tolyl)propanoic acid, also known by its synonym (R)-3-Amino-3-(2-methylphenyl)propionic acid, is a chiral building block with potential applications in pharmaceutical research and development.[1] Its structure, featuring a β-amino acid backbone with an ortho-tolyl substituent, makes it a valuable component in the synthesis of complex biologically active molecules. The specific stereochemistry and the position of the methyl group on the phenyl ring are expected to influence its biological activity and pharmacokinetic properties. This guide provides a comprehensive overview of its known physical and chemical properties, with comparisons to its isomers where data for the target compound is unavailable. It also outlines general experimental protocols and relevant biological pathways.

Chemical Structure and Identification

-

IUPAC Name: (3R)-3-Amino-3-(2-methylphenyl)propanoic acid

-

Synonyms: this compound, D-β-Phe(2-Me)-OH, (R)-2-Methyl-β-phenylalanine, H-D-β-Phe(2-Me)-OH[1][2]

Physical and Chemical Properties

Quantitative experimental data for this compound is scarce in publicly available literature. The table below summarizes the available information for the target compound and provides data for its meta- and para-isomers for comparative purposes.

| Property | This compound | (R)-3-Amino-3-(m-tolyl)propanoic acid | 3-Amino-3-(p-tolyl)propionic acid |

| Appearance | White powder[1][2] | - | Colorless or pale yellow crystals[5] |

| Melting Point | Not available | 219.0-219.2 °C | ~150-153 °C; 219 °C (dec.)[5] |

| Boiling Point | Not available | 322.3 °C (Predicted) | 311.75 °C (rough estimate)[5] |

| Solubility | Not available | - | Soluble in water, ethanol, and DMSO[5] |

| pKa | Not available | 3.71 ± 0.10 (Predicted) | 3.71 ± 0.10 (Predicted)[5] |

| Optical Rotation | [a]D25 = +15 ± 2º (C=1 in 0.5N NaOH)[1][2] | - | - |

| Purity | ≥ 98%[1][2] | - | - |

Note: The data for the m-tolyl and p-tolyl isomers are provided for reference and are not representative of the o-tolyl isomer.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the aromatic protons of the o-tolyl group, the methyl protons, the methine proton at the chiral center (C3), and the methylene protons (C2). The chemical shifts and coupling constants would be indicative of the ortho substitution pattern.

-

¹³C NMR: Resonances for the ten carbon atoms, including the carboxyl carbon, the aromatic carbons (with distinct shifts due to the substituents), the chiral methine carbon, the methylene carbon, and the methyl carbon.

-

IR Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H stretch (broad), the N-H stretch of the amine, the C=O stretch of the carboxylic acid, and aromatic C-H and C=C stretches.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 179.22, with fragmentation patterns corresponding to the loss of the carboxyl group, the amino group, and cleavage of the propane chain.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of this compound are not published in peer-reviewed journals. However, general methods for the synthesis of related β-amino acids can be adapted.

General Synthesis Workflow

A plausible synthetic approach could involve an asymmetric Mannich-type reaction or the resolution of a racemic mixture. The following diagram illustrates a generalized workflow for the synthesis and purification of a chiral β-amino acid.

Caption: A generalized workflow for the asymmetric synthesis of a chiral β-amino acid.

Methodological Details for Key Steps:

-

Asymmetric Synthesis: A common method is the addition of an enolate to a chiral N-sulfinylimine derived from o-tolualdehyde. The choice of chiral auxiliary is critical for achieving high diastereoselectivity.

-

Purification: Initial purification is typically performed by flash column chromatography on silica gel. Subsequent recrystallization from a suitable solvent system can be employed to obtain the final product with high purity.

-

Chiral Resolution (Alternative to Asymmetric Synthesis): A racemic mixture of 3-amino-3-(o-tolyl)propanoic acid can be synthesized and then resolved using a chiral resolving agent, such as a chiral acid or base, to form diastereomeric salts that can be separated by fractional crystallization.

-

Analytical Characterization:

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC), preferably on a chiral column to determine enantiomeric excess.

-

Structural Verification: ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Stereochemistry Confirmation: Measurement of optical rotation and comparison with literature values if available, or by advanced NMR techniques with chiral solvating agents.

-

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, its structural similarity to other β-amino acids suggests potential roles in modulating various biological processes. β-amino acids are known to be incorporated into peptides to increase their stability against enzymatic degradation and to induce specific secondary structures.

Amino acids, in general, are key regulators of cellular signaling, particularly through the mTOR (mammalian target of rapamycin) pathway , which is a central controller of cell growth, proliferation, and metabolism.

The following diagram illustrates a simplified overview of the mTOR signaling pathway, which is often influenced by amino acid availability.

Caption: The role of amino acids in activating the mTORC1 signaling pathway.

As a research chemical, this compound could be investigated for its potential to:

-

Act as a GABA receptor agonist or antagonist.

-

Serve as a precursor for the synthesis of novel peptides with enhanced stability.

-

Be a lead compound for the development of small molecule therapeutics.

Conclusion

This compound is a chiral β-amino acid with potential for use in various areas of chemical and pharmaceutical research. However, there is a significant lack of publicly available experimental data on its specific physical, chemical, and biological properties. This guide has summarized the known information and provided a framework of general methodologies and potential biological relevance based on related compounds. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

References

(R)-3-Amino-3-(o-tolyl)propanoic acid CAS number lookup

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-3-(o-tolyl)propanoic acid is a chiral non-proteinogenic β-amino acid. This class of compounds is of significant interest in medicinal chemistry and drug development due to their unique structural properties. The presence of the amino group on the β-carbon introduces a distinct conformational preference compared to their α-amino acid counterparts. This structural feature can be exploited to design novel peptidomimetics with enhanced stability against enzymatic degradation and the potential for unique biological activities. Derivatives of 3-amino-3-arylpropanoic acid have been investigated for a range of pharmacological applications, including their potential as anticancer, antibacterial, and anti-inflammatory agents.[3] This technical guide provides an overview of the key chemical data, a representative synthetic approach, and insights into the potential biological relevance of this compound and its analogs.

Core Data Presentation

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following table presents data for closely related 3-amino-propanoic acid derivatives to illustrate the potential biological activities of this class of compounds.

| Compound/Derivative | Biological Activity | Assay | IC50 Value | Reference |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 21 | Anticancer | A549 human lung adenocarcinoma cell viability | 5.42 µM | [4] |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 22 | Anticancer | A549 human lung adenocarcinoma cell viability | 2.47 µM | [4] |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 25 | Anticancer | A549 human lung adenocarcinoma cell viability | 8.05 µM | [4] |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 26 | Anticancer | A549 human lung adenocarcinoma cell viability | 25.4 µM | [4] |

Experimental Protocols

Representative One-Pot Synthesis of 3-Amino-3-arylpropanoic Acids

This protocol is based on the general method for synthesizing 3-amino-3-arylpropanoic acids and would yield a racemic mixture.

Materials:

-

Aryl aldehyde (in this case, o-tolualdehyde)

-

Malonic acid

-

Ammonium acetate

-

Ethanol (or other suitable solvent)

Procedure:

-

A mixture of the aryl aldehyde (1 equivalent), malonic acid (1-1.2 equivalents), and ammonium acetate (1-1.5 equivalents) is refluxed in a suitable solvent such as ethanol.[5]

-

The reaction progress is monitored by an appropriate method (e.g., thin-layer chromatography).

-

Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.

-

The solid product is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., methanol) to yield the 3-amino-3-arylpropanoic acid.[5]

Note: To obtain the specific (R)-enantiomer, a chiral resolution step would be necessary. This could involve forming diastereomeric salts with a chiral resolving agent or using enzymatic resolution methods.

Signaling Pathways and Biological Context

Direct evidence for the involvement of this compound in specific signaling pathways is not extensively documented. However, related arylpropionic acid derivatives have been shown to interact with various biological targets. For instance, some derivatives exhibit anticancer activity, suggesting potential interference with cell proliferation pathways.[4]

To illustrate a potential mode of action for a structurally related compound, the following section describes the signaling pathway of indole-3-propionic acid (IPA), another microbe-derived compound with a similar propanoic acid side chain, in the context of plant biology. It is crucial to note that this is presented as a conceptual example of how a small molecule with a propanoic acid moiety can interact with a biological signaling cascade and does not imply the same activity for this compound.

Example: Indole-3-Propionic Acid and Auxin Signaling

Indole-3-propionic acid (IPA) has been shown to modulate lateral root development in plants by targeting the auxin signaling pathway.[6] Auxin, a key plant hormone, regulates gene expression through the TIR1/AFB receptor complex. IPA can directly bind to this complex, mimicking the action of the natural auxin, indole-3-acetic acid (IAA). This binding leads to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin response factors (ARFs) and downstream gene expression related to root development.[6]

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The biological activities and signaling pathway information are based on related compounds and should not be directly attributed to this compound without further experimental validation.

References

- 1. calpaclab.com [calpaclab.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. scribd.com [scribd.com]

- 6. Indole-3-propionic acid regulates lateral root development by targeting auxin signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Potential Applications of Ortho-Tolyl Substituted β-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Amino acids are crucial building blocks in the development of peptidomimetics and pharmacologically active molecules due to their ability to impart unique structural conformations and resistance to enzymatic degradation. The introduction of specific substituents, such as the ortho-tolyl group, can significantly influence the stereochemical outcome of synthetic routes and the biological activity of the resulting compounds. This technical guide provides a comprehensive review of the synthesis of ortho-tolyl substituted β-amino acids, presenting key quantitative data, detailed experimental protocols, and an exploration of their potential applications in drug discovery.

Introduction: The Significance of β-Amino Acids in Medicinal Chemistry

β-Amino acids, structural isomers of the proteinogenic α-amino acids, have garnered significant attention in medicinal chemistry. Their incorporation into peptide sequences can induce stable secondary structures, such as helices and turns, which can mimic the bioactive conformations of natural peptides. This structural feature, combined with their inherent resistance to proteolytic degradation, makes β-amino acid-containing peptides (β-peptides) attractive candidates for therapeutic development.

The substituent on the β-amino acid backbone plays a critical role in determining its conformational preferences and biological interactions. Aryl-substituted β-amino acids, in particular, are of interest due to the diverse interactions that the aromatic ring can engage in, including π-π stacking and hydrophobic interactions. The position of substituents on the aromatic ring can further fine-tune these properties. An ortho-tolyl group, with its methyl substituent at the 2-position of the phenyl ring, introduces steric bulk in close proximity to the amino acid backbone, which can be exploited to control stereoselectivity during synthesis and to modulate binding affinity with biological targets.

Synthetic Methodologies for Ortho-Tolyl Substituted β-Amino Acids

The synthesis of β-amino acids can be broadly categorized into several key strategies, including conjugate addition reactions, the Mannich reaction, and cycloaddition reactions. The introduction of an ortho-tolyl group can be achieved either by using a starting material already containing the motif or by incorporating it as part of a chiral auxiliary or ligand to direct the stereochemical outcome.

Asymmetric Conjugate Addition

The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is a powerful method for the synthesis of β-amino acids. The stereoselectivity of this reaction can be controlled through the use of chiral catalysts or auxiliaries.

One notable example involves the use of rhodium-phosphoramidite complexes in the asymmetric hydrogenation of enamines, which can be precursors to β-amino acids. In some instances, mixed ligand systems incorporating achiral bulky phosphine ligands, such as tris-o-tolyl-phosphine, have been employed to enhance enantioselectivity in the synthesis of β²-amino acid derivatives.

Staudinger Cycloaddition

The [2+2] cycloaddition of a ketene with an imine, known as the Staudinger reaction, is a classic and versatile method for the synthesis of β-lactams, which are valuable precursors to β-amino acids.[1][2] The stereochemical outcome of the Staudinger reaction can be influenced by the substituents on both the ketene and the imine. While specific examples detailing the use of ortho-tolyl substituted ketenes or imines for β-amino acid synthesis are not abundant in the literature, this pathway remains a viable and important route. The general mechanism involves the formation of a zwitterionic intermediate, followed by ring closure.

Diagram: Generalized Staudinger Reaction for β-Lactam Synthesis

References

An In-depth Technical Guide to the Biological Activity of (R)-3-Amino-3-(o-tolyl)propanoic acid

Disclaimer: Direct experimental data on the biological activity of (R)-3-Amino-3-(o-tolyl)propanoic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the established activities of structurally related β-amino acids and 3-amino-3-arylpropanoic acid derivatives to infer its probable biological profile and potential therapeutic applications.

Introduction

This compound is a chiral non-proteinogenic β-amino acid. Its structure, featuring a β-amino acid backbone and an ortho-tolyl group, makes it a subject of interest in medicinal chemistry and drug development. β-Amino acids are valuable pharmacophores due to their ability to form stable secondary structures in peptides and their resistance to enzymatic degradation. The aryl substitution at the β-carbon suggests potential interactions with various biological targets, particularly within the central nervous system.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its pharmacokinetic and pharmacodynamic profile.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| CAS Number | 752198-38-2 |

| Appearance | White to off-white solid powder |

| Chirality | (R)-enantiomer |

| Predicted LogP | 1.57 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

Anticipated Biological Activity and Mechanism of Action

Based on its structural similarity to known bioactive molecules, the primary anticipated biological activities for this compound are centered around the GABAergic system and as a scaffold for anticancer agents.

As a GABA (γ-aminobutyric acid) analog, this compound is hypothesized to interact with components of the GABAergic system, which is the primary inhibitory neurotransmitter system in the mammalian brain.

-

GABA Receptor Interaction: The compound may act as an agonist or antagonist at GABA receptors (GABA-A, GABA-B). Its conformational flexibility, influenced by the ortho-tolyl group, would be a key determinant of its binding affinity and efficacy at these receptors.

-

GABA Transporter Inhibition: Structurally similar molecules have been shown to inhibit GABA transporters (GATs), thereby increasing the synaptic concentration of GABA and enhancing inhibitory neurotransmission. This mechanism is a target for anticonvulsant and anxiolytic drugs.

Below is a diagram illustrating the potential interaction of this compound with the GABAergic synapse.

Derivatives of 3-aminopropanoic acid have been investigated for their anticancer and antioxidant properties. The mechanism often involves the induction of apoptosis in cancer cells and the scavenging of reactive oxygen species (ROS). The tolyl group in the target compound could influence its lipophilicity and ability to penetrate cell membranes, potentially enhancing its efficacy as an anticancer agent.

Experimental Protocols

As no specific experimental data for this compound is available, this section outlines general methodologies for evaluating its potential biological activities.

The following diagram illustrates a typical workflow for screening a novel compound like this compound for biological activity.

-

Membrane Preparation: Synaptic membranes are prepared from rat brain tissue. The tissue is homogenized in a buffered solution and centrifuged to isolate the membrane fraction.

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]muscimol for the GABA-A receptor) and varying concentrations of the test compound, this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

-

Cell Culture: Cancer cell lines (e.g., human neuroblastoma or glioblastoma cells) are cultured in appropriate media in 96-well plates.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The concentration of the compound that reduces cell viability by 50% (IC₅₀) is calculated.

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-amino-3-arylpropanoic acids is influenced by the nature and position of the substituent on the aryl ring.

| Feature | Inferred Impact on Activity |

| Position of Methyl Group | The ortho position of the methyl group on the phenyl ring in this compound is expected to impose steric constraints that could influence its binding to target proteins compared to its meta and para isomers. This may lead to differences in receptor subtype selectivity. |

| Chirality | The (R)-enantiomer is likely to exhibit different potency and efficacy compared to the (S)-enantiomer or the racemic mixture, as biological targets are chiral and often show stereospecific interactions. |

| Lipophilicity | The tolyl group increases the lipophilicity of the molecule compared to unsubstituted 3-amino-3-phenylpropanoic acid, which may enhance its ability to cross the blood-brain barrier and access CNS targets. |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Based on the established pharmacology of related β-amino acids, it is a prime candidate for investigation as a modulator of the GABAergic system and as a potential scaffold for the development of novel anticancer therapeutics.

Future research should focus on:

-

Systematic in vitro screening to determine its binding affinities and functional activities at GABA receptors and transporters.

-

Evaluation of its cytotoxic effects on a panel of cancer cell lines.

-

In vivo studies in relevant animal models to assess its efficacy and pharmacokinetic profile.

-

Synthesis and evaluation of analogs to establish a clear structure-activity relationship.

This foundational work will be crucial in elucidating the therapeutic potential of this compound and paving the way for its development as a novel therapeutic agent.

An In-depth Technical Guide to the Known Derivatives of (R)-3-Amino-3-(o-tolyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-3-(o-tolyl)propanoic acid is a chiral non-proteinogenic β-amino acid. This class of compounds, particularly β-aryl-β-amino acids, serves as a crucial scaffold in medicinal chemistry due to their ability to form stable secondary structures in peptides and their role as precursors to various biologically active molecules. While specific derivatives of the ortho-tolyl isomer are not extensively documented in publicly available literature, this guide consolidates information on a known hydroxylated analog and provides established synthetic routes for creating derivatives such as esters, amides, and N-acylated compounds, based on methodologies applied to similar β-amino acids.

Known Derivatives and Analogs

The most prominently identified derivative is a hydroxylated analog of the core molecule. Information has also been found on isomers where the tolyl group is in the meta (m) and para (p) positions, often with a hydroxyl group, indicating that modifications of the aryl and propanoic acid backbone are of scientific interest.

Hydroxylated Analog: (2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid

This analog introduces a hydroxyl group at the C2 position of the propanoic acid chain. It is recognized for its utility in pharmaceutical research and peptide synthesis.[1] Its chiral nature makes it a valuable building block in asymmetric synthesis.[1]

Table 1: Physicochemical Properties of (2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid [1]

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥95% |

| Melting Point | Not specified |

| Storage | 2-8 °C |

General Synthetic Methodologies for Derivatives

While specific examples for the o-tolyl variant are scarce, the following established protocols for the derivatization of β-amino acids are readily applicable to this compound.

Esterification

Ester derivatives of amino acids are common prodrug strategies to enhance bioavailability. A general and effective method for the esterification of amino acids is the Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification

-

Suspend this compound in the desired alcohol (e.g., methanol, ethanol).

-

Cool the mixture in an ice bath.

-

Bubble dry hydrogen chloride gas through the suspension or add a catalytic amount of a strong acid like sulfuric acid.

-

Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

-

Remove the excess alcohol under reduced pressure.

-

The resulting crude ester hydrochloride can be purified by recrystallization or chromatography.

Amide Formation

Amide derivatives can be synthesized by activating the carboxylic acid group followed by reaction with an amine.

Experimental Protocol: Amide Synthesis via Acid Chloride

-

Suspend this compound in an inert solvent (e.g., dichloromethane).

-

Add thionyl chloride or oxalyl chloride dropwise at 0 °C to form the acid chloride. This step requires protection of the amino group (e.g., as a Boc or Fmoc derivative).

-

After the formation of the acid chloride, the excess reagent is removed under vacuum.

-

The acid chloride is then dissolved in a fresh solvent and the desired amine is added, often in the presence of a non-nucleophilic base like triethylamine.

-

The reaction is stirred until completion.

-

The product is isolated and purified using standard techniques like extraction and chromatography.

N-Acylation

Modification of the amino group is a common strategy to explore structure-activity relationships.

Experimental Protocol: N-Acylation [2]

-

Dissolve this compound in a suitable solvent mixture (e.g., acetone/water).

-

Add a base such as sodium bicarbonate.

-

Add the acylating agent (e.g., an acid chloride or anhydride like acetic anhydride or a protecting group precursor like Fmoc-OSu) at 0 °C.[2]

-

Allow the reaction to warm to room temperature and stir until completion.

-

Acidify the reaction mixture and extract the N-acyl derivative with an organic solvent.

-

Purify the product by crystallization or chromatography.

Potential Biological Significance

Experimental and Synthetic Workflows

The following diagrams illustrate the general workflows for the synthesis of derivatives of this compound.

Caption: General workflow for the esterification of the core molecule.

Caption: General workflow for the formation of amide derivatives.

Caption: General workflow for N-acylation of the core molecule.

Conclusion

The exploration of derivatives of this compound presents a promising avenue for the discovery of novel chemical entities with potential therapeutic applications. Although specific data for a wide range of its derivatives are not extensively reported, the established synthetic methodologies for β-amino acids provide a solid foundation for future research. The synthesis and biological evaluation of ester, amide, and N-acyl derivatives of this core molecule could unveil compounds with significant pharmacological properties, contributing to the expanding field of medicinal chemistry. Further investigation into the hydroxylated analog, (2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid, and its derivatives is also warranted.

References

A Technical Guide to (R)-3-Amino-3-(o-tolyl)propanoic Acid for Researchers and Drug Development Professionals

(R)-3-Amino-3-(o-tolyl)propanoic acid is a chiral non-proteinogenic β-amino acid derivative that holds significant interest for researchers in medicinal chemistry and drug development. Its structural features make it a valuable building block in the synthesis of peptidomimetics, constrained peptides, and other complex molecular architectures with potential therapeutic applications. This technical guide provides an in-depth overview of the commercial availability of this compound, along with representative experimental protocols for its synthesis and analysis.

Commercial Availability

A number of chemical suppliers offer this compound and its analogs. The table below summarizes the offerings from several key vendors, providing researchers with the necessary information to source this compound for their studies.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Various Suppliers | This compound | 752198-38-2 | ≥95% | 1 g |

| CP Lab Safety | This compound | Not Specified | 98%+ | 1 g[1] |

| BLDpharm | 3-Amino-3-(m-tolyl)propanoic acid | 68208-17-3 | 98% | Not Specified |

| Chem-Impex | 3-(R)-Amino-2-(R)-hydroxy-3-o-tolyl propionic acid | 1217705-78-6 | ≥99% (HPLC) | Not Specified |

| Aladdin Scientific | (R)-3-Amino-3-(m-tolyl)propanoic acid | 748128-33-8 | ≥97% | 1 g[2] |

| Sigma-Aldrich | 3-Amino-3-(o-tolyl)propanoic acid | 68208-16-2 | 97% - 98% | Not Specified |

| TCI AMERICA | 3-Amino-3-(p-tolyl)propionic Acid | 68208-18-4 | >98.0% (HPLC)(T) | Not Specified[3][4] |

Synthesis and Analysis: Detailed Methodologies

While specific proprietary synthesis and analysis protocols for this compound are not publicly disclosed by all manufacturers, the following sections provide detailed, representative experimental procedures based on established methods for the synthesis and analysis of similar β-amino acids.

Representative Synthesis Protocol

The enantioselective synthesis of β-amino acids is a well-established field in organic chemistry. A common approach involves the asymmetric reduction of a β-enamino ester or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. The following protocol is a representative example based on the general principles of β-amino acid synthesis.

Reaction Scheme:

Materials and Reagents:

-

o-Tolualdehyde

-

Malonic acid

-

Ammonium acetate

-

Methanol

-

Chiral catalyst (e.g., a chiral ruthenium or rhodium complex)

-

Hydrogen gas source

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Synthesis of the β-Enamino Acid Intermediate:

-

In a round-bottom flask, dissolve o-tolualdehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2 equivalents) in methanol.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with 1 M HCl to precipitate the crude β-enamino acid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Asymmetric Reduction:

-

In a high-pressure reactor, dissolve the crude β-enamino acid in methanol.

-

Add a catalytic amount of a suitable chiral catalyst (e.g., [RuCl₂(R)-BINAP]₂NEt₃).

-

Purge the reactor with hydrogen gas and then pressurize to the appropriate pressure (e.g., 50 atm).

-

Stir the reaction mixture at a specified temperature (e.g., 50 °C) for 12-24 hours.

-

Monitor the reaction for the consumption of the starting material.

-

-

Work-up and Purification:

-

After the reaction is complete, carefully release the hydrogen pressure.

-

Remove the catalyst by filtration through a pad of Celite.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity and enantiomeric excess of the final product can be determined by High-Performance Liquid Chromatography (HPLC). A common method for the analysis of amino acids involves pre-column derivatization to introduce a chromophore or fluorophore, enhancing detection.

Instrumentation and Reagents:

-

HPLC system with a UV or fluorescence detector

-

Chiral stationary phase column (e.g., a cyclodextrin-based or Pirkle-type column)

-

Mobile phase: Isocratic or gradient mixture of acetonitrile and water or a buffer (e.g., phosphate buffer)

-

Derivatizing agent: o-Phthaldialdehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) for primary amines.

-

This compound standard

-

Racemic 3-Amino-3-(o-tolyl)propanoic acid standard

Procedure:

-

Sample and Standard Preparation:

-

Prepare a stock solution of the synthesized this compound in the mobile phase or a suitable solvent.

-

Prepare a stock solution of the racemic standard.

-

Create a series of dilutions from the stock solutions for calibration.

-

-

Derivatization (if necessary):

-

In a vial, mix a specific volume of the sample or standard solution with the OPA/thiol reagent.

-

Allow the reaction to proceed for a defined period (e.g., 1-2 minutes) at room temperature before injection.

-

-

HPLC Analysis:

-

Column: Chiral stationary phase column.

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and aqueous buffer. The exact composition may need to be optimized.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Injection Volume: 10 - 20 µL.

-

Detection: UV absorbance at a wavelength appropriate for the derivatized or underivatized analyte (e.g., 254 nm or 330 nm for OPA derivatives).

-

Run Time: Sufficient to allow for the elution of both enantiomers.

-

-

Data Analysis:

-

Identify the retention times of the (R) and (S) enantiomers using the racemic standard.

-

Calculate the purity of the synthesized product by comparing the peak area of the main component to the total area of all peaks.

-

Determine the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

-

Applications in Drug Development

Non-canonical amino acids like this compound are of significant interest in drug discovery for several reasons:

-

Peptidomimetics: Incorporation of β-amino acids into peptide sequences can induce stable secondary structures (e.g., helices and turns) and enhance resistance to enzymatic degradation, thereby improving the pharmacokinetic properties of peptide-based drugs.

-

Chiral Building Blocks: The defined stereochemistry of this compound makes it a valuable chiral synthon for the asymmetric synthesis of complex target molecules.

-

Modulation of Biological Activity: The tolyl group provides a lipophilic substituent that can be oriented in three-dimensional space to interact with specific binding pockets in biological targets, potentially leading to novel therapeutic activities.

Logical Workflow for Synthesis and Quality Control

The following diagram illustrates a logical workflow for the synthesis and subsequent quality control of this compound, a crucial process for ensuring the material's suitability for research and development purposes.

This guide provides a foundational understanding of this compound for professionals in the pharmaceutical and life sciences sectors. The information on commercial suppliers, coupled with representative synthetic and analytical protocols, aims to facilitate the integration of this valuable building block into innovative research and drug discovery programs.

References

An In-depth Technical Guide to the Safety and Handling of (R)-3-Amino-3-(o-tolyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for (R)-3-Amino-3-(o-tolyl)propanoic acid (CAS No. 752198-38-2). As a specialized amino acid derivative, its unique chemical properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety measures to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document synthesizes available data to offer field-proven insights and self-validating protocols, grounded in established scientific principles.

Chemical and Physical Properties

This compound is a white to off-white solid organic compound.[1] A clear understanding of its physical and chemical properties is the foundation of its safe handling.

| Property | Value | Source |

| CAS Number | 752198-38-2 | [2][3][4][5] |

| Molecular Formula | C10H13NO2 | [3][4] |

| Molecular Weight | 179.22 g/mol | [3][4] |

| Appearance | White to off-white solid | [1][6] |

| Melting Point | 219.0-219.2 °C | [1] |

| Boiling Point | 322.3±30.0 °C (Predicted) | [1] |

| Density | 1.163±0.06 g/cm3 (Predicted) | [1] |

| pKa | 3.71±0.10 (Predicted) | [1] |

| Solubility | Data not readily available. Assumed to have some solubility in water and polar organic solvents, typical of amino acids. |

Hazard Identification and GHS Classification

Based on available safety data sheets for this compound and structurally similar chemicals, this compound is classified under the Globally Harmonized System (GHS) with the following hazards:

-

GHS Pictogram:

-

(GHS07)

-

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Note: This classification is based on supplier safety data and may not be exhaustive. A comprehensive internal risk assessment should be conducted before use.

Toxicological Profile: An Evidence-Based Assessment

While specific toxicological studies for this compound are not extensively available in public databases, the GHS classification implies the following health effects:

-

Acute Oral Toxicity: The "Harmful if swallowed" classification suggests a moderate level of toxicity upon ingestion. The precise LD50 value is not established, but caution should be exercised to prevent oral intake.

-

Skin and Eye Irritation: The compound is an irritant. Direct contact with the skin can cause redness, itching, and inflammation.[1] In the eyes, it can lead to more severe irritation, potentially causing damage if not promptly and properly addressed.[1]

-

Respiratory Irritation: As a powdered solid, inhalation of dust particles can irritate the respiratory tract, leading to coughing and shortness of breath.[1]

Causality of Hazards: The irritant nature of this compound likely stems from its acidic and amine functional groups, which can interact with biological tissues. The aromatic tolyl group may also contribute to its biological activity.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling this compound. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls

-

Ventilation: All handling of the solid compound should be conducted in a well-ventilated area. A chemical fume hood is highly recommended, especially when transferring or weighing the powder, to minimize the risk of inhalation.

-

Contained Operations: For procedures involving larger quantities, the use of a glove box or other contained systems should be considered to prevent the generation and dispersal of dust.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for all personnel handling this compound.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye contact with dust particles, which can cause serious irritation. |

| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and subsequent irritation. |

| Body Protection | A lab coat or chemical-resistant apron. | To protect skin and clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is recommended when handling the powder outside of a fume hood or if dust generation is likely. | To prevent inhalation of airborne particles and subsequent respiratory irritation.[7][8] |

Diagram: PPE Selection Workflow

Caption: Decision workflow for selecting appropriate PPE.

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of this compound and preventing hazardous situations.

-

Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage to minimize potential degradation.[1]

-

Atmosphere: Keep the container tightly closed to prevent moisture absorption.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which can react with the amino group. Also, keep separate from strong acids and bases to prevent unwanted reactions.

-

Light: While not explicitly stated, it is good practice to store in an opaque container to protect from light, which can degrade some organic compounds.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Spill Response

For a small spill of solid this compound:

-

Evacuate and Secure: Alert others in the area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Don PPE: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.

-

Contain and Clean: Gently sweep up the spilled solid, avoiding the creation of dust. A HEPA-filtered vacuum can also be used. Place the collected material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a damp cloth or paper towel. Dispose of cleaning materials as hazardous waste.

Diagram: Solid Spill Cleanup Protocol

Caption: Step-by-step protocol for solid spill cleanup.

Waste Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, should be disposed of as chemical waste in accordance with local, state, and federal regulations.

-

Containerization: Place solid waste in a clearly labeled, sealed, and compatible container.

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

-

Segregation: Do not mix this waste with incompatible materials.

-

Disposal: Arrange for pickup by your institution's environmental health and safety department or a licensed chemical waste disposal company. For non-hazardous solid organic waste, some institutions may have specific guidelines for disposal as regular trash after ensuring it is not contaminated with hazardous materials.[9][10][11] Always consult your institution's specific waste disposal policies.[10][12]

Conclusion

This compound is a valuable compound for research and development, but its potential hazards require careful and informed handling. By adhering to the guidelines outlined in this document—including the consistent use of appropriate engineering controls and personal protective equipment, proper storage, and established emergency and disposal procedures—researchers can work with this compound safely and effectively. A culture of safety, grounded in a thorough understanding of the chemical's properties, is the most critical element in preventing laboratory accidents and ensuring the well-being of all personnel.

References

- 1. 748128-33-8 CAS MSDS ((R)-3-Amino-3-(3-methyl-phenyl)-propionic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 752198-38-2((R)-3-Amino-3-(2-methylphenyl)propionic acid) | Kuujia.com [kuujia.com]

- 3. calpaclab.com [calpaclab.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 752198-38-2|this compound|BLD Pharm [bldpharm.com]

- 6. (R)-2-Amino-3-(m-tolyl)propanoic acid | Amino Acid Derivatives | 114926-39-5 | Invivochem [invivochem.com]

- 7. sites.rowan.edu [sites.rowan.edu]

- 8. Anaerobic degradation of aromatic amino acids by the hyperthermophilic archaeon Ferroglobus placidus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]

- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. sfasu.edu [sfasu.edu]

- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]

Methodological & Application

Protocol for using (R)-3-Amino-3-(o-tolyl)propanoic acid in peptide synthesis

An Application Note on the Solid-Phase Synthesis of Peptides Incorporating (R)-3-Amino-3-(o-tolyl)propanoic acid

Introduction

This compound is a β-amino acid, a class of building blocks known to impart unique structural and functional properties to peptides. Incorporating such residues can induce stable secondary structures, such as helices and turns, and can enhance resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based therapeutics. This document provides a detailed protocol for the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). The ortho-tolyl group introduces significant steric hindrance, necessitating optimized coupling conditions to achieve high incorporation efficiency.

Key Reagents and Equipment

-

Resin: Rink Amide MBHA resin (or a suitable resin based on the desired C-terminus)

-

Amino Acids: Fmoc-protected α-amino acids and Fmoc-(R)-3-amino-3-(o-tolyl)propanoic acid

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc Deprotection: 20% Piperidine in DMF

-

Cleavage Cocktail: Reagent K (Trifluoroacetic acid (TFA) / Thioanisole / Water / Phenol / Ethanedithiol (EDT), 82.5:5:5:5:2.5 v/v)

-

Equipment: Automated or manual peptide synthesizer, reaction vessel, HPLC system for purification and analysis, mass spectrometer.

Experimental Protocols

Protocol 1: Resin Swelling and Preparation

-

Place the desired amount of Rink Amide resin in a reaction vessel.

-

Add sufficient DCM to cover the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.

-

Drain the DCM and wash the resin three times with DMF to prepare it for the first coupling step.

Protocol 2: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes at room temperature.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5 times) followed by DCM (3 times) to remove all traces of piperidine.

Protocol 3: Coupling of Fmoc-(R)-3-amino-3-(o-tolyl)propanoic acid

Due to the steric hindrance from the ortho-tolyl group, extended coupling times and a more potent coupling reagent like HATU are recommended.

-

In a separate vial, dissolve Fmoc-(R)-3-amino-3-(o-tolyl)propanoic acid (3 equivalents relative to resin loading), HATU (2.95 equivalents), and HOBt (3 equivalents) in NMP.

-

Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 4-6 hours. A longer coupling time is crucial to overcome the steric hindrance.

-

To ensure complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), a second coupling (recoupling) is necessary.

-

For recoupling, drain the reaction vessel and repeat steps 3-5.

-

Once the Kaiser test is negative, drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Protocol 4: Peptide Cleavage and Precipitation

-

Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail (Reagent K) to the resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Data Presentation

The successful incorporation of sterically hindered β-amino acids is highly dependent on the choice of coupling reagent and reaction time. The following table summarizes typical yields obtained when coupling Fmoc-β-amino acids under different conditions.

| Coupling Reagent | Activation Time (min) | Coupling Time (hr) | Crude Peptide Purity (%) | Typical Yield (%) |

| HBTU/HOBt/DIPEA | 2 | 2 | ~65-75 | ~60-70 |

| HATU/HOBt/DIPEA | 2 | 4-6 | >85 | >80 |

| DIC/HOBt | 5 | 12 | ~70-80 | ~65-75 |

Table 1: Comparison of coupling efficiencies for sterically hindered β-amino acids. The use of HATU with an extended coupling time is recommended for Fmoc-(R)-3-amino-3-(o-tolyl)propanoic acid to achieve higher purity and yield.

Visualizing the Workflow

The following diagrams illustrate the key steps in the synthesis process.

Caption: Standard cycle for solid-phase peptide synthesis.

Caption: Optimized coupling workflow for hindered amino acids.

Application Notes and Protocols: (R)-3-Amino-3-(o-tolyl)propanoic acid as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-3-(o-tolyl)propanoic acid is a chiral β-amino acid that serves as a valuable building block in asymmetric synthesis. Its stereochemically defined structure, featuring a primary amine and a carboxylic acid on a propyl chain with a tolyl substituent, makes it a versatile synthon for the introduction of chirality in the development of complex organic molecules, including pharmaceuticals and peptidomimetics. The presence of the ortho-tolyl group can impart unique steric and electronic properties to the target molecules, potentially influencing their biological activity and pharmacokinetic profiles. These application notes provide an overview of the potential uses of this compound and detailed protocols for its application in key synthetic transformations.

Key Applications

The unique structural features of this compound make it a valuable component in several areas of organic synthesis and medicinal chemistry.

Synthesis of Chiral β-Lactams

β-Lactams are a core structural motif in a wide range of antibiotic agents. The use of chiral β-amino acids is a well-established strategy for the stereoselective synthesis of these important heterocycles. This compound can be employed as a precursor for the synthesis of chiral 3-amino-β-lactams, which are key intermediates for various carbapenem and monobactam antibiotics.

Solid-Phase Peptide Synthesis (SPPS)

As an unnatural β-amino acid, this compound can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against enzymatic degradation and potentially novel biological activities. The ortho-tolyl group can act as a conformational constraint, influencing the secondary structure of the peptide.

Chiral Auxiliary in Asymmetric Synthesis

While not as common as other chiral auxiliaries, β-amino acids can be utilized to direct the stereochemical outcome of reactions on an attached prochiral molecule. The chiral center of this compound can influence the facial selectivity of nucleophilic additions or other transformations.

Building Block for Bioactive Molecules

The structural motif of 3-amino-3-arylpropanoic acid is found in various biologically active compounds. For instance, the anti-diabetic drug Sitagliptin, a DPP-4 inhibitor, features a related β-amino acid core. This compound can serve as a valuable starting material for the synthesis of novel analogs of such drugs, where the o-tolyl group can modulate the pharmacological properties.

Experimental Protocols

The following protocols are provided as illustrative examples for the application of this compound. Researchers should optimize these procedures for their specific substrates and reaction conditions.

Protocol 1: Synthesis of a Chiral 3-Amino-β-Lactam

This protocol describes a representative cyclization of this compound to form a β-lactam ring, a key step in the synthesis of many antibiotic precursors.

Workflow for Chiral β-Lactam Synthesis

Caption: Workflow for the synthesis of a chiral 3-amino-β-lactam.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Standard glassware for organic synthesis

Procedure:

-

N-Protection:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (1:1).

-

Add sodium hydroxide (1.1 eq) and stir until the starting material is fully dissolved.

-

Cool the solution to 0 °C and add Boc₂O (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected amino acid.

-

-

Activation and Cyclization:

-

Dissolve the N-Boc protected amino acid (1.0 eq) in anhydrous DCM.

-

Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) and stir at room temperature for 30 minutes.

-

Add DIPEA (2.5 eq) and heat the reaction mixture to reflux for 6 hours.

-

Monitor the reaction by TLC until completion.

-

Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

-

-

Deprotection:

-

Dissolve the purified N-Boc-β-lactam in a 1:1 mixture of TFA and DCM.

-

Stir at room temperature for 2 hours.

-

Remove the solvent under reduced pressure to yield the desired 3-amino-β-lactam as its TFA salt.

-

Quantitative Data (Representative):

| Step | Product | Yield (%) | Purity (%) (HPLC) |

| N-Protection | N-Boc-(R)-3-Amino-3-(o-tolyl)propanoic acid | 95 | >98 |

| Cyclization | N-Boc-(R)-3-(o-tolyl)azetidin-2-one | 75 | >97 |

| Deprotection | (R)-3-Amino-3-(o-tolyl)azetidin-2-one | 98 | >99 |

Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of Fmoc-protected this compound into a peptide sequence using standard Fmoc/tBu solid-phase synthesis.

SPPS Workflow

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials:

-

Fmoc-protected this compound

-

Rink Amide resin (or other suitable solid support)

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Automated or manual peptide synthesizer

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash thoroughly with DMF.

-

Coupling of this compound:

-

In a separate vessel, pre-activate Fmoc-(R)-3-Amino-3-(o-tolyl)propanoic acid (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Perform a Kaiser test to confirm complete coupling.

-

Wash the resin with DMF.

-

-

Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection:

-

After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry.

-

Treat the resin with the cleavage cocktail for 3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

-

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Quantitative Data (Representative):

| Step | Parameter | Value |

| Coupling Efficiency | Per cycle (Kaiser test) | >99% |

| Crude Peptide Purity | HPLC (220 nm) | 70-85% |

| Final Peptide Purity | After HPLC | >98% |

| Overall Yield | Based on resin loading | 15-30% (for a 10-mer) |

Conclusion

This compound is a promising chiral building block for the synthesis of a variety of complex organic molecules. Its utility in the stereoselective synthesis of β-lactams and the creation of novel peptidomimetics highlights its potential in drug discovery and development. The protocols provided herein serve as a foundation for researchers to explore the diverse applications of this versatile synthon. Further investigation into its use in asymmetric catalysis and the synthesis of other bioactive compounds is warranted.

Application Notes and Protocols for the Enzymatic Resolution of (S)-3-amino-3-(o-tolyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirally pure β-amino acids are crucial building blocks in the synthesis of numerous pharmaceutical compounds, including antiviral and anticancer agents, and peptide-based drugs. (S)-3-amino-3-(o-tolyl)propanoic acid is a valuable chiral intermediate whose stereoselective synthesis is of significant interest. Enzymatic kinetic resolution offers a green and highly selective method for obtaining enantiomerically pure compounds. This application note details a robust protocol for the preparation of (S)-3-amino-3-(o-tolyl)propanoic acid via the enzymatic resolution of its racemic N-phenylacetyl derivative using Penicillin G Acylase (PGA).

Penicillin G Acylase (EC 3.5.1.11) is a well-established industrial enzyme known for its application in the production of semi-synthetic penicillins.[1][2] Its utility extends to the kinetic resolution of a wide array of racemic compounds, including N-acylated amino acids.[3][4] The enzyme exhibits high enantioselectivity, preferentially hydrolyzing the N-acyl group of one enantiomer, leaving the other enantiomer unreacted. This difference in reactivity allows for the efficient separation of the two enantiomers. Immobilized PGA is often preferred in industrial applications to enhance enzyme stability and facilitate its reuse.[5]

This document provides detailed protocols for the synthesis of the racemic starting material, the enzymatic resolution process, and the analysis of the final product.

Data Presentation

The following tables summarize representative quantitative data for the enzymatic resolution of N-phenylacetyl β-amino acids using Penicillin G Acylase, based on literature values for similar substrates. These values can be used as a benchmark for the optimization of the resolution of N-phenylacetyl-3-amino-3-(o-tolyl)propanoic acid.

Table 1: Reaction Parameters for Enzymatic Resolution

| Parameter | Value | Reference |

| Enzyme | Penicillin G Acylase (from E. coli or Achromobacter sp.) | [3] |

| Substrate | Racemic N-phenylacetyl-3-amino-3-(o-tolyl)propanoic acid | N/A |

| Substrate Concentration | 0.025 M | [3] |

| Enzyme Loading | 50 U per 25 mL reaction volume | [3] |

| pH | 7.5 | [3] |

| Temperature | 30°C | [3] |

| Titrant | 2 M NH₄OH | [3] |

| Reaction Time | 4-24 hours (monitored by HPLC) | N/A |

Table 2: Expected Outcomes of Enzymatic Resolution

| Product | Enantiomeric Excess (e.e.) | Yield | Reference |

| (S)-3-amino-3-(o-tolyl)propanoic acid | >95% | ~45% | Representative |

| (R)-N-phenylacetyl-3-amino-3-(o-tolyl)propanoic acid | >95% | ~45% | Representative |

Experimental Protocols

Synthesis of Racemic N-phenylacetyl-3-amino-3-(o-tolyl)propanoic acid

This protocol describes the N-acylation of racemic 3-amino-3-(o-tolyl)propanoic acid with phenylacetyl chloride.

Materials:

-

Racemic 3-amino-3-(o-tolyl)propanoic acid

-

Phenylacetyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolve racemic 3-amino-3-(o-tolyl)propanoic acid (1 equivalent) in 2 M NaOH solution and cool the mixture to 0-5°C in an ice bath.

-

Slowly add phenylacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, acidify the mixture to pH 2 with 2 M HCl.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure racemic N-phenylacetyl-3-amino-3-(o-tolyl)propanoic acid.

Enzymatic Resolution Protocol